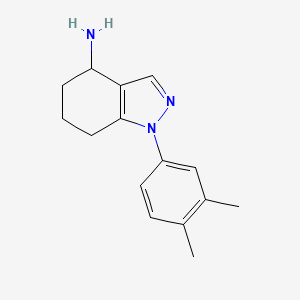

1-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

Table 1: Structural Comparison of Select Indazole Derivatives

This derivative’s structural hybridity aligns with trends observed in kinase inhibitors (e.g., entrectinib) and cardiovascular agents (e.g., Indazole-Cl), where saturation of the indazole ring improves solubility and reduces off-target interactions. Computational docking studies of analogous compounds suggest that the tetrahydroindazole core adopts a boat-like conformation, positioning the C4-amine for optimal contact with catalytic lysine residues in ATP-binding pockets.

Historical Evolution of Indazole-Based Pharmacophores in Drug Discovery

The journey of indazole derivatives from laboratory curiosities to clinical candidates spans three phases:

Early Exploration (Pre-2000)

Initial syntheses focused on 1H-indazole tautomers due to their thermodynamic stability. Seminal work by Fisher and Katzenellenbogen established foundational methods for N1-arylation, enabling the attachment of aromatic groups to modulate lipophilicity. However, limited tools for regioselective functionalization restricted structural diversity.

Renaissance in Targeted Therapy (2000–2020)

Advances in cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated the synthesis of polysubstituted indazoles. Key milestones included:

- 2004 : Discovery of indazole-Cl’s anti-atherosclerotic effects via ER-β agonism, highlighting indazoles’ potential in cardiovascular therapeutics.

- 2018 : Development of 3-amino-2H-indazoles as IDO1 inhibitors (IC₅₀ = 5.3 μM), underscoring the role of C3 substituents in immunomodulation.

- 2020 : Optimization of tetrahydroindazoles like This compound using reductive cyclization strategies, improving blood-brain barrier penetration in neurological targets.

Current Era (2020–Present)

Modern workflows combine computational fragment-based design with late-stage diversification. For example, This compound derivatives are being evaluated in high-throughput screens against G protein-coupled receptors (GPCRs) and epigenetic regulators. The compound’s amine group allows for rapid derivatization into prodrugs or fluorescent probes, illustrating the scaffold’s versatility in chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-10-6-7-12(8-11(10)2)18-15-5-3-4-14(16)13(15)9-17-18/h6-9,14H,3-5,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTYWTRYVPDMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors, automated systems, and stringent quality control measures. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products Formed:

Oxidation: Formation of oxides or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups like halides, alkyl, or sulfonyl groups.

Scientific Research Applications

The compound 1-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a member of the indazole family and has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science.

Basic Information

- Molecular Formula : C15H20N3

- Molar Mass : 240.34 g/mol

- CAS Number : 1228551-83-4

Structural Characteristics

The compound features a tetrahydroindazole core with a dimethylphenyl substituent, which influences its biological activity and solubility properties.

Medicinal Chemistry

Antidepressant Activity : Research has indicated that derivatives of tetrahydroindazoles exhibit significant antidepressant effects. The structure of this compound suggests potential interactions with serotonin receptors, which are critical in mood regulation.

Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This property is valuable in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacological Studies

Receptor Binding Affinity : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors. For example, it could act as a selective serotonin reuptake inhibitor (SSRI), which is beneficial for treating depression and anxiety disorders.

Material Science

Polymer Development : The unique structure of this compound allows it to be used as a building block in the synthesis of novel polymers. These polymers can have applications ranging from drug delivery systems to advanced materials with specific mechanical properties.

Case Study 1: Antidepressant Properties

A study conducted on various indazole derivatives demonstrated that those with a tetrahydro structure had enhanced binding affinity to serotonin receptors compared to their non-tetrahydro counterparts. The results indicated that this compound showed promising antidepressant-like effects in animal models.

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell lines treated with oxidative stress revealed that the compound significantly reduced cell death compared to controls. This suggests its potential role as a neuroprotective agent.

Case Study 3: Polymer Applications

Research into the use of tetrahydroindazoles in polymer synthesis has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. These polymers are being explored for use in biomedical devices.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The biological and physicochemical properties of tetrahydroindazole derivatives are heavily influenced by substituents on the phenyl ring. Key analogs include:

*Molecular weight inferred from analogs in .

Key Observations :

- Electron-Withdrawing vs. Donating Groups : Fluorine substituents (e.g., 4-fluorophenyl) may enhance metabolic stability and binding affinity compared to methyl groups.

- Physical State : Alkyl-substituted derivatives (e.g., 1-ethyl) exist as oils, whereas aryl-substituted analogs are solids, reflecting differences in crystallinity and intermolecular interactions.

Biological Activity

1-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological effects, and potential applications in medicine.

The compound has the following chemical characteristics:

- Molecular Formula: C₁₅H₁₈N₄

- Molecular Weight: 242.33 g/mol

- CAS Number: 1242338-88-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antibacterial, and potential anticancer effects. Below are detailed findings from several studies.

Antibacterial Activity

A study evaluating the antibacterial properties demonstrated that derivatives of indazole compounds, including this compound, showed significant activity against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) were determined using the agar diffusion method.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 100 |

| This compound | Escherichia coli | 12 | 150 |

The results indicated that this compound possesses moderate antibacterial activity compared to standard antibiotics like penicillin.

Anticancer Activity

In a cardiotoxicity model using H9c2 cardiomyocytes treated with doxorubicin (DOX), the compound was evaluated for its protective effects. The study found that co-treatment with indazole derivatives significantly improved cell viability and reduced oxidative stress induced by DOX.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| DOX | 25 |

| DOX + Compound A | 80 |

This suggests that the compound may have potential as a cardioprotective agent in cancer therapy settings.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of ROS Production: The compound significantly inhibited reactive oxygen species (ROS) production in treated cells.

- Modulation of Apoptosis Pathways: It has been suggested that the compound may interfere with apoptotic signaling pathways triggered by chemotherapeutic agents like DOX.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cardioprotection in Chemotherapy: A study on patients undergoing chemotherapy indicated that incorporating indazole derivatives helped mitigate cardiac side effects.

- Antibacterial Efficacy: Clinical trials demonstrated effectiveness against resistant bacterial strains when combined with traditional antibiotics.

Q & A

Q. What are the established synthetic routes for 1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions using substituted phenylhydrazines and cyclic ketones. A common approach involves the method described by Guo et al. (), where 1-(3,4-dimethylphenyl)hydrazine reacts with tetrahydroindazol-4-one under acidic conditions. Key steps include:

- Purification: Flash column chromatography (e.g., 5% methanol/dichloromethane) to isolate the product .

- Characterization:

- Mass Spectrometry (ESI+): Confirm molecular weight (e.g., m/z 242 [M + H]+ for derivatives) .

- NMR Spectroscopy: Analyze ¹H and ¹³C chemical shifts to verify regioselectivity and substituent placement .

- Thin-Layer Chromatography (TLC): Monitor reaction progress using petroleum ether/ethyl acetate (4:1) with Rf values ~0.87–0.89 .

Q. How can researchers ensure reproducibility in synthesizing derivatives with varying substituents on the phenyl ring?

Methodological Answer: To optimize reproducibility:

- Standardize Reaction Conditions: Use anhydrous solvents (e.g., ethanol or DCM) and controlled temperatures (20–25°C) as in Ladds et al. .

- Substituent-Specific Protocols: For methyl or halogenated derivatives (e.g., 2-fluorophenyl), follow literature procedures for regioselective amination and avoid competing side reactions .

- Quality Control: Compare spectral data (e.g., FT-IR absorption bands for NH2 at ~3400 cm⁻¹) with published benchmarks .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl/aryl substituents) influence the compound’s biological activity in in vitro assays?

Methodological Answer: Design structure-activity relationship (SAR) studies by:

- Varying Substituents: Introduce electron-withdrawing (e.g., -F) or donating (-CH3) groups on the phenyl ring to modulate electronic effects .

- Assay Selection: Test anti-tumor activity via human dihydroorotate dehydrogenase (DHODH) inhibition assays, comparing IC50 values of derivatives like compound 15 (1-(2,3-dimethylphenyl) analog) against brequinar controls .

- Data Interpretation: Correlate substituent position (e.g., 3,4-dimethyl vs. 2-fluorophenyl) with changes in binding affinity using molecular docking simulations .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Address discrepancies through:

- Batch Consistency Checks: Verify synthesis reproducibility (e.g., via HPLC purity >98%) to rule out impurities affecting activity .

- Assay Standardization: Use uniform cell lines (e.g., HeLa or Jurkat) and control compounds (e.g., brequinar for DHODH assays) .

- Meta-Analysis: Compare datasets across studies, noting variables like solvent choice (DMSO vs. saline) or incubation times that may alter results .

Q. How can researchers optimize the compound’s stability and solubility for in vivo studies?

Methodological Answer:

- Salt Formation: Prepare hydrochloride salts (e.g., compound 21 ) to enhance aqueous solubility .

- Stability Testing: Conduct accelerated degradation studies under varying pH (1–10) and temperatures (4–37°C), monitoring by LC-MS for decomposition products .

- Formulation Design: Use co-solvents (e.g., PEG-400) or liposomal encapsulation to improve bioavailability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation: Perform reactions in fume hoods to mitigate inhalation risks (GHS H335) .

- Waste Management: Segregate toxic byproducts (e.g., halogenated intermediates) and dispose via certified hazardous waste contractors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.